N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system . The resulting isoquinoline derivative is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with the γ-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system . Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
3,4-Dihydroisoquinoline: Used in the synthesis of various bioactive molecules and as a precursor for other isoquinoline derivatives.
Quinoline: Exhibits a wide range of biological activities, including antimalarial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-8-6-15(7-9-17)18(22)20-11-10-14-4-2-3-5-16(14)12-20/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
YHDREMPHWUNFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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